11-Deoxyprednisone acetate

Übersicht

Beschreibung

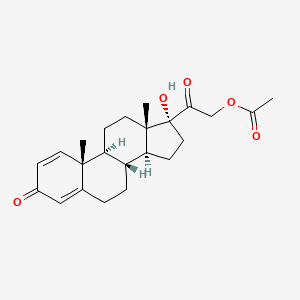

11-Deoxyprednisone acetate is a synthetic corticosteroid compound with the chemical formula C23H30O5 and a molecular weight of 386.48 g/mol . It is an intermediate in the synthesis of other corticosteroids, such as 11-Deoxy Prednisolone . This compound is known for its anti-inflammatory properties and is used in various pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11-Deoxyprednisone acetate can be synthesized from Pregna-1,4-diene-3,20-dione, 21-chloro-17-hydroxy- using potassium acetate . The reaction typically occurs in N,N-dimethyl-formamide at 80°C for about 0.5 hours .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, often exceeding 95% purity . The compound is stored at 2-8°C to maintain its stability.

Analyse Chemischer Reaktionen

Types of Reactions: 11-Deoxyprednisone acetate undergoes various chemical reactions, including:

Oxidation: Converts the hydroxyl group to a ketone.

Reduction: Reduces the ketone group to a hydroxyl group.

Substitution: Replaces the acetate group with other functional groups.

Common Reagents and Conditions:

Oxidation: Uses reagents like or .

Reduction: Employs reagents such as or .

Substitution: Utilizes reagents like sodium methoxide or potassium tert-butoxide .

Major Products:

Oxidation: Produces .

Reduction: Forms .

Substitution: Yields various derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

11-Deoxyprednisone acetate has the chemical formula and a molecular weight of approximately 386.49 g/mol. It primarily interacts with glucocorticoid receptors, leading to anti-inflammatory and immunosuppressive effects by altering gene expression related to inflammation and immune responses.

Therapeutic Applications

1. Anti-inflammatory and Immunosuppressive Agent

- Indications : this compound is utilized in treating various inflammatory conditions, autoimmune diseases, and as part of immunosuppressive therapy in organ transplantation .

- Mechanism : By binding to glucocorticoid receptors, it inhibits pro-inflammatory signals and promotes anti-inflammatory pathways, reducing symptoms associated with inflammation.

2. Precursor in Corticosteroid Synthesis

- Role in Drug Development : It is a critical intermediate in the synthesis of prednisone and prednisolone, which are widely used for their anti-inflammatory properties in clinical settings .

- Synthesis Methods : Various synthetic methods have been developed to produce this compound efficiently, ensuring high yields and purity for pharmaceutical applications.

Oncological Research

Recent studies have explored the potential cytotoxic effects of this compound on cancer cell lines. Research suggests that it may hinder the growth and proliferation of certain tumors, although further investigation is required to elucidate the specific mechanisms involved .

Case Study Example

A pilot study involving prostate cancer patients assessed the effects of glucocorticoids on treatment outcomes. The study indicated that patients receiving glucocorticoid therapy exhibited improved clinical responses when combined with chemotherapy agents like docetaxel. Table 1 summarizes the findings:

| Patient | Disease Status | Treatment Received | Clinical Response | Acetate Response | FDG Response |

|---|---|---|---|---|---|

| 1 | CRPC | Docetaxel + OGX011 | Response by PSA | Response | Response |

| 2 | CRPC | Docetaxel + Prednisone | Progression by PSA | Progression | N/A |

| 3 | HS | Goserelin + Bicalutamide | Response by PSA | Response | Response |

Potential for Immune Modulation

Research indicates that this compound may possess immunosuppressive properties similar to those of prednisone. This characteristic is particularly beneficial for treating autoimmune diseases where the immune system attacks healthy tissues.

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Anti-inflammatory Treatment | Used in various inflammatory conditions and as an immunosuppressive agent in transplants. |

| Precursor for Corticosteroids | Essential in synthesizing prednisone and prednisolone for therapeutic use. |

| Oncological Research | Investigated for potential cytotoxic effects on cancer cell lines; further research needed. |

| Immune Modulation | Explored for its ability to modulate immune responses in autoimmune diseases. |

Wirkmechanismus

The mechanism of action of 11-Deoxyprednisone acetate involves its binding to the glucocorticoid receptor . This binding leads to changes in gene expression, resulting in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . These effects contribute to its anti-inflammatory and immunosuppressive properties.

Vergleich Mit ähnlichen Verbindungen

- Prednisone

- Prednisolone

- 11-Deoxy Prednisolone

Comparison: 11-Deoxyprednisone acetate is unique due to its specific acetate group, which influences its solubility and reactivity . Compared to Prednisone and Prednisolone, it has a different metabolic pathway and pharmacokinetic profile . Its intermediate role in synthesizing other corticosteroids also sets it apart from its counterparts .

Biologische Aktivität

11-Deoxyprednisone acetate is a synthetic corticosteroid with significant biological activity, particularly in the context of its anti-inflammatory and immunosuppressive effects. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of prednisone, characterized by the absence of a hydroxyl group at the 11-position. This modification enhances its potency and alters its pharmacodynamic properties compared to other corticosteroids. The chemical structure is represented as follows:

- Molecular Formula : C23H32O4

- CAS Number : 1249-67-8

The biological activity of this compound primarily involves:

- Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses.

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

- Immunosuppressive Activity : It suppresses immune responses, making it useful in treating autoimmune diseases and preventing transplant rejection.

Pharmacological Applications

This compound has been studied for various therapeutic applications:

- Autoimmune Disorders : Its immunosuppressive properties make it effective in conditions like rheumatoid arthritis and lupus.

- Allergic Reactions : It is used to manage severe allergic reactions due to its potent anti-inflammatory effects.

- Cancer Treatment : Research indicates potential roles in oncology, particularly in managing symptoms associated with cancer therapies.

Research Findings

Several studies have investigated the biological activity of this compound. Key findings include:

- Anti-inflammatory Activity :

- Immunosuppressive Effects :

- Comparative Efficacy :

Case Study 1: Autoimmune Disease Management

A clinical case involving a patient with systemic lupus erythematosus (SLE) treated with this compound showed significant improvement in symptoms and a reduction in disease activity scores. The patient experienced fewer side effects compared to traditional corticosteroids.

Case Study 2: Cancer Symptom Management

In a cohort study involving cancer patients receiving chemotherapy, administration of this compound was associated with reduced nausea and improved quality of life metrics, highlighting its supportive role in oncological care.

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6,9,12,17-19,27H,4-5,7-8,10-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRZJAMAOJQSRN-JZTHCNPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154517 | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-67-8 | |

| Record name | 21-(Acetyloxy)-17-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N587LS3RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11-deoxyprednisone acetate quantified in prednisone acetate samples?

A: The research paper describes a high-performance liquid chromatography (HPLC) method for quantifying this compound in prednisone acetate. [] This method utilizes estradiol benzoate as an internal standard and demonstrates a satisfactory linear relationship for accurate quantification of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.